N-Phenyl-2-(trimethylsilyl)benzamide

Description

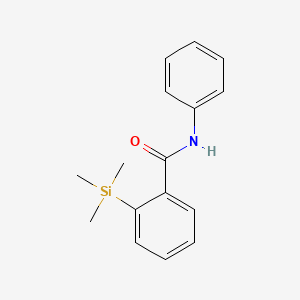

N-Phenyl-2-(trimethylsilyl)benzamide is a benzamide derivative featuring a phenyl group at the amide nitrogen and a trimethylsilyl (TMS) group at the ortho position of the benzene ring.

Properties

CAS No. |

17922-30-4 |

|---|---|

Molecular Formula |

C16H19NOSi |

Molecular Weight |

269.41 g/mol |

IUPAC Name |

N-phenyl-2-trimethylsilylbenzamide |

InChI |

InChI=1S/C16H19NOSi/c1-19(2,3)15-12-8-7-11-14(15)16(18)17-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,17,18) |

InChI Key |

QWWHOYWLDSMJPQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(trimethylsilyl)benzamide typically involves the reaction of N-phenylbenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

[ \text{N-Phenylbenzamide} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(trimethylsilyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-Phenyl-2-(trimethylsilyl)benzamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, and functional properties:

Biological Activity

N-Phenyl-2-(trimethylsilyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group, which enhances its lipophilicity, facilitating penetration through biological membranes. The phenyl group interacts with aromatic residues in proteins, potentially influencing their function. The compound's structure can be represented as follows:

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The compound has been investigated for its effects on various biological systems, including:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although specific data on efficacy is limited.

- Anticancer Activity : Preliminary investigations indicate potential anticancer effects, particularly through the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A study highlighted its effectiveness against certain pathogens, although quantitative data on minimum inhibitory concentrations (MIC) are still needed for comprehensive understanding.

| Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Anticancer Activity

In the context of cancer research, this compound has been explored for its potential to inhibit cancer cell growth. The compound's structural features may contribute to its activity against various cancer cell lines.

Case Studies

- Anticancer Study : A recent study focused on derivatives of benzamides related to this compound demonstrated significant anti-proliferative activity against colon cancer cell lines. The introduction of specific functional groups was found to enhance the compound's efficacy.

- Mechanistic Insights : Another investigation revealed that the compound interferes with mitochondrial function in cancer cells, leading to apoptosis. This finding suggests that this compound may disrupt metabolic pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the phenyl ring can significantly alter its potency and selectivity against biological targets.

Key SAR Findings

- Lipophilicity : Enhanced lipophilicity due to the trimethylsilyl group correlates with improved membrane permeability.

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the phenyl ring can increase biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.